molecular formula C22H19N5 B14231872 Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- CAS No. 485830-58-8

Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl-

Cat. No.: B14231872
CAS No.: 485830-58-8
M. Wt: 353.4 g/mol
InChI Key: QUPTWIXAJUJZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- is a complex organic compound that features a pyrazine ring substituted with two indole groups and an N,N-dimethylamine group. This compound is part of the broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring The pyrazine ring can be introduced through a cyclization reaction involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties .

Medicine

Medically, Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- involves its interaction with specific molecular targets. The indole rings can bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinamine, 3,5-di-1H-indol-3-yl-N,N-dimethyl- is unique due to its combination of a pyrazine ring with two indole groups and an N,N-dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

485830-58-8

Molecular Formula

C22H19N5

Molecular Weight

353.4 g/mol

IUPAC Name

3,5-bis(1H-indol-3-yl)-N,N-dimethylpyrazin-2-amine

InChI

InChI=1S/C22H19N5/c1-27(2)22-21(17-12-24-19-10-6-4-8-15(17)19)26-20(13-25-22)16-11-23-18-9-5-3-7-14(16)18/h3-13,23-24H,1-2H3

InChI Key

QUPTWIXAJUJZHE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(N=C1C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.